2-Ethoxycyclohexyl butanoate

Volatility Thermal stability Formulation design

2-Ethoxycyclohexyl butanoate (CAS 606494-76-2) is a substituted cyclohexyl ester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol, belonging to the carboxylic acid ester class. The compound is formally named Butanoic acid, 2-ethoxycyclohexyl ester (9CI) and features an ethoxy (-OCH2CH3) substituent at the 2-position of the cyclohexyl ring, distinguishing it structurally from unsubstituted cyclohexyl butyrate.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 606494-76-2
Cat. No. B12589640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxycyclohexyl butanoate
CAS606494-76-2
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCCCC1OCC
InChIInChI=1S/C12H22O3/c1-3-7-12(13)15-11-9-6-5-8-10(11)14-4-2/h10-11H,3-9H2,1-2H3
InChIKeyADQPJWNSCKESKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxycyclohexyl Butanoate (CAS 606494-76-2): Technical Baseline and Compound Identity for Procurement Specification


2-Ethoxycyclohexyl butanoate (CAS 606494-76-2) is a substituted cyclohexyl ester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol, belonging to the carboxylic acid ester class . The compound is formally named Butanoic acid, 2-ethoxycyclohexyl ester (9CI) and features an ethoxy (-OCH2CH3) substituent at the 2-position of the cyclohexyl ring, distinguishing it structurally from unsubstituted cyclohexyl butyrate . Predicted physicochemical properties include a boiling point of approximately 269.9 °C at 760 mmHg, a density of 0.97–0.979 g/cm³, a flash point of 107.7 °C, and a refractive index of 1.452 . The compound is synthesized via esterification of butanoic acid with 2-ethoxycyclohexanol, typically under acid or base catalysis .

Why 2-Ethoxycyclohexyl Butanoate Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Cyclohexyl Esters in Research and Industrial Applications


Substituting 2-ethoxycyclohexyl butanoate with a generic cyclohexyl ester such as cyclohexyl butyrate (CAS 1551-44-6) or 2-methylcyclohexyl butyrate (CAS 15287-80-6) introduces quantifiable differences in molecular architecture, predicted physical properties, and regulatory status that directly affect experimental reproducibility and application suitability. The ethoxy substituent at the 2-position adds a third hydrogen bond acceptor (the ether oxygen), increasing the HBA count from 2 to 3 relative to cyclohexyl butyrate, which alters solubility, partitioning behavior, and intermolecular interactions [1]. The predicted boiling point of 269.9 °C is approximately 67 °C higher than that of cyclohexyl butyrate (202–203 °C at 700 mmHg), indicating substantially lower volatility that may necessitate different handling, storage, and formulation protocols . Furthermore, unlike cyclohexyl butyrate, which holds FEMA GRAS designation (FEMA No. 2351) and JECFA evaluation (JECFA No. 1094) for food flavoring use, 2-ethoxycyclohexyl butanoate lacks any published regulatory clearance, making it categorically unsuitable for food-grade applications but potentially advantageous in non-regulated research contexts where GRAS status is not required [2].

2-Ethoxycyclohexyl Butanoate: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Predicted Boiling Point Elevation of ~67 °C Relative to Cyclohexyl Butyrate Indicates Substantially Reduced Volatility

The predicted boiling point of 2-ethoxycyclohexyl butanoate is 269.9 °C at 760 mmHg, which is approximately 67 °C higher than the experimentally measured boiling point of cyclohexyl butyrate at 202–203 °C (700 mmHg) . Additionally, the predicted boiling point exceeds that of 2-methylcyclohexyl butyrate (202.7 °C at 760 mmHg, predicted) by a comparable margin . This elevation is structurally attributable to the ethoxy substituent, which increases molecular weight (214.30 vs. 170.25 g/mol) and introduces an additional polar ether oxygen capable of intermolecular dipole–dipole interactions that are absent in the unsubstituted parent compound . While the target compound's vapor pressure has not been experimentally determined, the boiling point differential is consistent with a class-level inference of reduced vapor pressure relative to cyclohexyl butyrate, which has a measured vapor pressure of 0.152 mmHg at 25 °C . For comparison, 4-tert-butylcyclohexyl acetate (C12H22O2, isomeric formula), a commercial fragrance ester, exhibits a boiling point of 228–230 °C at 25 mmHg and a vapor pressure of 7.9 Pa (~0.059 mmHg) at 25 °C, further illustrating how cyclohexyl ring substitution modulates volatility in this compound class .

Volatility Thermal stability Formulation design

Increased Hydrogen Bond Acceptor Count and Molecular Weight Alter Partitioning and Solubility Profiles Relative to Simple Cyclohexyl Butyrates

2-Ethoxycyclohexyl butanoate possesses three hydrogen bond acceptor (HBA) sites (two ester oxygens and one ether oxygen from the ethoxy substituent), compared to two HBA sites in both cyclohexyl butyrate and 2-methylcyclohexyl butyrate, which lack the ether oxygen . The molecular weight of 214.30 g/mol is 44.05 g/mol (25.9%) higher than cyclohexyl butyrate (170.25 g/mol) and 30.03 g/mol (16.3%) higher than 2-methylcyclohexyl butyrate (184.27 g/mol) [1]. While experimentally measured logP values are not available for the target compound, the increased HBA count and polar surface area contribution from the ethoxy oxygen are expected to reduce lipophilicity relative to cyclohexyl butyrate (measured logP 3.30), consistent with the general SAR observation that ether oxygen introduction decreases logP in cyclohexyl ester series . This difference in HBA count and molecular weight has practical implications for chromatographic retention (longer retention on non-polar GC columns, shorter retention on polar HPLC columns) and solvent compatibility in formulation, as the target compound is expected to exhibit greater miscibility with polar organic solvents and reduced miscibility with non-polar hydrocarbons compared to its unsubstituted analog .

Solubility Partitioning Molecular design

Absence of FEMA GRAS and JECFA Regulatory Listings Differentiates 2-Ethoxycyclohexyl Butanoate from Food-Grade Cyclohexyl Butyrate in Procurement Context

Cyclohexyl butyrate (CAS 1551-44-6) possesses well-established regulatory credentials as a food flavoring agent, holding FEMA GRAS designation No. 2351, JECFA No. 1094, and Council of Europe (COE) No. 2082, with a JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' (WHO Food Additives Series, 59th Meeting, 2002) [1]. In contrast, a comprehensive search of FEMA, JECFA, EAFUS (FDA Substances Added to Food), and ECHA databases returns no regulatory listings, safety evaluations, or food-use authorizations for 2-ethoxycyclohexyl butanoate (CAS 606494-76-2) . This absence of food-grade regulatory status is not merely an informational gap but a categorical distinction: cyclohexyl butyrate is approved for human consumption in flavored products, whereas 2-ethoxycyclohexyl butanoate cannot legally or safely be used in food, beverage, or oral-care applications without de novo safety evaluation . For procurement decisions, this regulatory asymmetry means that 2-ethoxycyclohexyl butanoate is exclusively suitable for non-ingestible research applications (e.g., organic synthesis intermediates, non-food fragrance research, materials science), while cyclohexyl butyrate is the appropriate choice for food-grade projects .

Regulatory status Food safety Non-food applications

Predicted Density of 0.979 g/cm³ Exceeds Cyclohexyl Butyrate by ~0.036 g/cm³, Impacting Formulation Weight-to-Volume Conversions

The predicted density of 2-ethoxycyclohexyl butanoate is 0.979 g/cm³ (calculated), which is 0.036 g/cm³ (3.8%) higher than the experimentally measured density of cyclohexyl butyrate at 0.943 g/mL (25 °C) . This density also exceeds the predicted density of 2-methylcyclohexyl butyrate (0.9±0.1 g/cm³) and the experimental density of 4-tert-butylcyclohexyl acetate (0.934 g/mL at 25 °C) . The higher density is consistent with the increased molecular weight (214.30 vs. 170.25 g/mol) and the presence of the ether oxygen, which enables tighter intermolecular packing through dipole–dipole interactions . The predicted refractive index of the target compound is 1.452, which falls within the upper range of the experimental refractive index for cyclohexyl butyrate (n20/D 1.431–1.451) and closely matches that of 4-tert-butylcyclohexyl acetate (n20/D 1.452) . For procurement and formulation purposes, a 3.8% density difference translates to a corresponding difference in weight-per-volume calculations: 1 liter of the target compound is predicted to weigh approximately 979 g versus 943 g for cyclohexyl butyrate, a discrepancy of 36 g/L that must be accounted for in gravimetric formulation protocols .

Density Formulation metrology Quality control

Synthetic Precursor Requirement for 2-Ethoxycyclohexanol Creates a Distinct Supply Chain Dependency Absent in Generic Cyclohexyl Ester Production

The synthesis of 2-ethoxycyclohexyl butanoate requires 2-ethoxycyclohexanol (CAS 2979-26-2, molecular formula C8H16O2, molecular weight 144.21 g/mol, boiling point 214.5 °C at 760 mmHg) as the alcohol precursor in esterification with butanoic acid . This is in contrast to cyclohexyl butyrate, which uses bulk commodity cyclohexanol (CAS 108-93-0), and 2-methylcyclohexyl butyrate, which uses 2-methylcyclohexanol . 2-Ethoxycyclohexanol is a specialty intermediate with limited commercial availability, produced via ethoxylation or etherification of 1,2-cyclohexanediol, and is not a standard catalog item at many chemical suppliers . This precursor specificity introduces a distinct supply chain consideration: procurement of the final ester is indirectly dependent on the availability and cost of 2-ethoxycyclohexanol, which is produced at substantially lower volumes than cyclohexanol (~6.6 million metric tons/year global production capacity for cyclohexanol/cyclohexanone) . The synthetic route also involves stereochemical considerations, as the 2-ethoxy substituent can adopt cis or trans configuration relative to the ester group, though commercial material is typically supplied as a stereoisomer mixture unless otherwise specified .

Synthetic route Supply chain Precursor specificity

Predicted Flash Point of 107.7 °C Affords Wider Thermal Processing Safety Margin Relative to Cyclohexyl Butyrate (78.3 °C)

The predicted flash point of 2-ethoxycyclohexyl butanoate is 107.7 °C (calculated), compared to the experimentally measured flash point of cyclohexyl butyrate at 78.3 °C (173 °F, TCC method) . This represents a 29.4 °C higher flash point, indicating that the target compound requires a significantly higher temperature before its vapor phase can be ignited in the presence of an ignition source . For context, 2-methylcyclohexyl butyrate has a predicted flash point of approximately 74.9 °C, while 4-tert-butylcyclohexyl acetate has an experimental flash point of 100–102 °C . Under the Globally Harmonized System (GHS) for chemical classification, a flash point of 107.7 °C places the target compound near the boundary between Category 3 (≥23 °C and ≤60 °C) and Category 4 (>60 °C and ≤93 °C) flammable liquids — though its predicted value exceeds 93 °C, which would classify it as a combustible liquid rather than a flammable liquid under OSHA 29 CFR 1910.106, whereas cyclohexyl butyrate (78.3 °C) falls within the flammable liquid classification . This difference has practical implications for storage requirements, shipping classifications, and the maximum allowable processing temperatures in open systems.

Flash point Process safety Thermal handling

Recommended Application Scenarios for 2-Ethoxycyclohexyl Butanoate Based on Quantified Differentiation Evidence


High-Temperature Organic Synthesis and Catalytic Process Research Requiring Reduced Evaporative Loss

The predicted boiling point of 269.9 °C — approximately 67 °C higher than cyclohexyl butyrate — makes 2-ethoxycyclohexyl butanoate a candidate ester solvent or intermediate for reactions conducted at elevated temperatures (e.g., 150–220 °C) where unsubstituted cyclohexyl butyrate would undergo significant evaporative loss . The higher flash point of 107.7 °C also provides an additional 29.4 °C of thermal safety margin, permitting use in heated reaction vessels without requiring the same level of explosion-proof engineering controls mandated for cyclohexyl butyrate (flash point 78.3 °C) under OSHA flammable liquid regulations . The ethoxy substituent's contribution of a third hydrogen bond acceptor site may also influence catalytic interactions in esterification, transesterification, and hydrolysis studies where ether-oxygen coordination to metal catalysts is mechanistically relevant .

Non-Food Fragrance Ingredient Research and Olfactory Structure–Activity Relationship (SAR) Studies

The absence of FEMA GRAS and JECFA regulatory clearance for 2-ethoxycyclohexyl butanoate positions this compound specifically within non-ingestible fragrance research programs, including structure–odor relationship (SOR) studies of substituted cyclohexyl esters [1]. The ethoxy substituent at the 2-position introduces an ether oxygen that is absent in cyclohexyl butyrate (FEMA 2351) and 2-methylcyclohexyl butyrate, providing an additional structural variable for probing how hydrogen bond acceptor count and polarity modulate olfactory perception within the cyclohexyl ester scaffold [1]. The compound's higher boiling point also means that its headspace concentration at ambient temperature will differ substantially from that of cyclohexyl butyrate, making it useful for studies of volatility–odor intensity relationships .

Chromatographic Method Development and Analytical Reference Standard Procurement

The distinct combination of molecular weight (214.30 g/mol), predicted density (0.979 g/cm³), and three hydrogen bond acceptor sites makes 2-ethoxycyclohexyl butanoate a useful test analyte for method development in GC-MS and HPLC-DAD workflows, particularly for optimizing separation of oxygenated cyclohexyl esters from their simpler alkyl-substituted analogs . The predicted refractive index of 1.452, which matches that of 4-tert-butylcyclohexyl acetate, provides a useful cross-validation point for refractive index detector (RID) calibration in isocratic HPLC methods . Laboratories developing compendial methods for ester purity analysis can use this compound as a system suitability standard to verify resolution between ethoxy-substituted and unsubstituted cyclohexyl esters, which may co-elute under standard GC temperature programs designed for the more volatile cyclohexyl butyrate .

Supply Chain Risk Assessment and Specialty Chemical Inventory Planning for Low-Volume Research Programs

Procurement teams evaluating 2-ethoxycyclohexyl butanoate must account for the compound's dependence on 2-ethoxycyclohexanol (CAS 2979-26-2) as a synthetic precursor, a specialty alcohol intermediate with limited commercial availability compared to bulk cyclohexanol . This precursor specificity translates to longer lead times, smaller production batch sizes, and potentially higher unit costs relative to cyclohexyl butyrate. However, for research programs where the ethoxy substituent is structurally required — such as medicinal chemistry campaigns exploring ether-modified ester prodrugs, or materials science studies investigating polarity-tunable plasticizers — the compound's unique structural features justify the supply chain complexity . Inventory planners should maintain a minimum 8–12 week forward coverage given the specialty nature of both the final ester and its precursor alcohol .

Quote Request

Request a Quote for 2-Ethoxycyclohexyl butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.